molecular formula C23H21N5O3 B11399226 {5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(2-methoxyphenyl)methanone

{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(2-methoxyphenyl)methanone

Cat. No.: B11399226
M. Wt: 415.4 g/mol
InChI Key: ZYGRCRRLTAPEGE-UHFFFAOYSA-N
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Description

1-(2-METHOXYBENZOYL)-N-[(4-METHOXYPHENYL)METHYL]-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHOXYBENZOYL)-N-[(4-METHOXYPHENYL)METHYL]-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate acylating agents.

    Introduction of the Pyridine Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Methoxybenzoylation and Methoxyphenylmethylation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHOXYBENZOYL)-N-[(4-METHOXYPHENYL)METHYL]-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYBENZOYL)-N-[(4-METHOXYPHENYL)METHYL]-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE would depend on its specific biological target. Typically, triazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-METHOXYBENZOYL)-N-[(4-METHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-AMINE: Similar structure but with a pyridin-2-yl group.

    1-(2-METHOXYBENZOYL)-N-[(4-METHOXYPHENYL)METHYL]-3-(PYRIDIN-4-YL)-1H-1,2,4-TRIAZOL-5-AMINE: Similar structure but with a pyridin-4-yl group.

Uniqueness

The uniqueness of 1-(2-METHOXYBENZOYL)-N-[(4-METHOXYPHENYL)METHYL]-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C23H21N5O3

Molecular Weight

415.4 g/mol

IUPAC Name

(2-methoxyphenyl)-[5-[(4-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]methanone

InChI

InChI=1S/C23H21N5O3/c1-30-18-11-9-16(10-12-18)14-25-23-26-21(17-6-5-13-24-15-17)27-28(23)22(29)19-7-3-4-8-20(19)31-2/h3-13,15H,14H2,1-2H3,(H,25,26,27)

InChI Key

ZYGRCRRLTAPEGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NN2C(=O)C3=CC=CC=C3OC)C4=CN=CC=C4

Origin of Product

United States

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